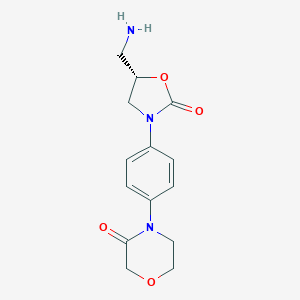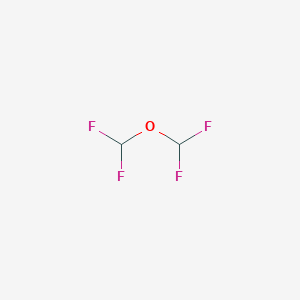
2-Benzothiazoleselenol
Vue d'ensemble
Description
2-Benzothiazoleselenol is an organoselenium compound that features a benzothiazole ring fused with a selenol group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazoleselenol typically involves the cyclization of 2-aminothiophenol with selenium-containing reagents. One common method is the reaction of 2-aminothiophenol with selenium dioxide in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. This reaction yields this compound with moderate to high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzothiazoleselenol undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzothiazoleselenol derivatives.
Applications De Recherche Scientifique
2-Benzothiazoleselenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Benzothiazoleselenol involves its interaction with various molecular targets and pathways. The selenol group can undergo redox reactions, which play a crucial role in its biological activity. For example, the compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
2-Benzothiazolethiol: Similar structure but contains a thiol group instead of a selenol group.
2-Benzothiazoleamine: Contains an amino group at the second position.
2-Benzothiazolecarboxylic Acid: Contains a carboxylic acid group at the second position.
Comparison: 2-Benzothiazoleselenol is unique due to the presence of the selenol group, which imparts distinct chemical and biological properties. Compared to 2-Benzothiazolethiol, the selenol group provides enhanced redox activity and potential therapeutic benefits. The presence of selenium also differentiates it from other benzothiazole derivatives, making it a valuable compound for various applications.
Propriétés
InChI |
InChI=1S/C7H4NSSe/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQZSIHTBGOSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NSSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422559 | |
| Record name | (1,3-Benzothiazol-2-yl)selanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10200-72-3 | |
| Record name | 2-Benzothiazoleselenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,3-Benzothiazol-2-yl)selanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



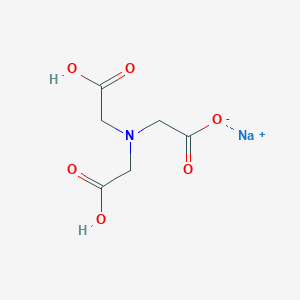
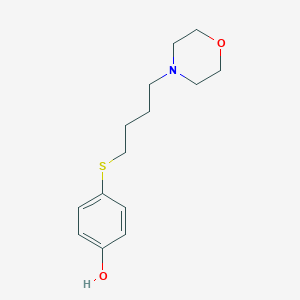

![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
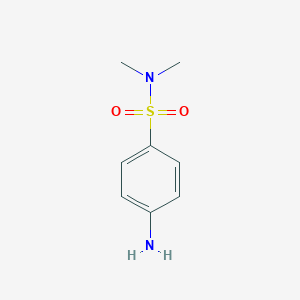
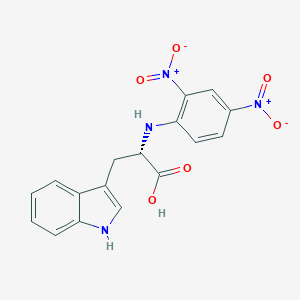
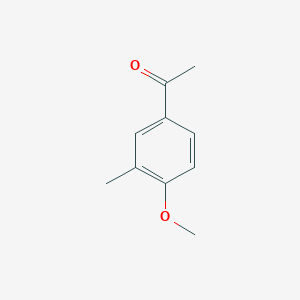
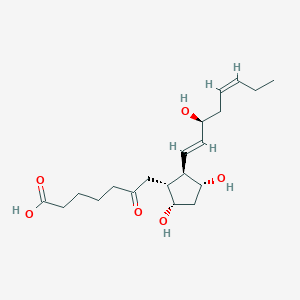
![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)
![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)
